molecular formula C8H5FN2O B1392813 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-67-2

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1392813
CAS No.: 878197-67-2
M. Wt: 164.14 g/mol
InChI Key: ANTIOTRWBFOORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of imidazo[1,2-a]pyridine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic solvents like tert-butanol can increase the yield by reducing competing reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridines.

    Oxidation: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 5-Fluoroimidazo[1,2-a]pyridine-2-methanol.

Scientific Research Applications

Medicinal Chemistry

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a building block for synthesizing pharmaceutical compounds. It has shown potential in:

  • Antitumor Activity : This compound exhibits inhibitory effects on key kinases involved in cancer cell proliferation. Studies have demonstrated its ability to inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B kinases.

Table 1: Antitumor Activity of this compound

CompoundIC50 (µM)Target Kinase
This compound0.004 - 0.046CDK2, Aurora B
Optimized derivative<0.001MSK1
  • Antimicrobial Properties : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundActivity AgainstMechanism of Action
This compoundE. coli, Pseudomonas aeruginosaDisruption of bacterial cell wall
Chlorinated derivativesEnhanced activityIncreased membrane permeability

Material Science

The unique electronic properties of this compound make it useful in developing organic semiconductors and advanced materials. Its ability to form covalent bonds with nucleophilic residues enhances its utility in material applications.

Biological Studies

This compound is utilized in studying enzyme inhibitors and receptor modulators due to its interactions with biological macromolecules. It has been investigated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy

In vitro studies have evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than conventional chemotherapeutics.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent for treating resistant infections.

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
  • 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
  • 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable scaffold in drug design .

Biological Activity

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered considerable attention due to its diverse biological activities. This article provides an overview of its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6FN2OC_8H_6FN_2O with a molecular weight of approximately 164.14 g/mol. The presence of the fluorine atom in its structure is significant as it often enhances the compound's bioavailability and interaction with biological targets.

Antitumor Activity

Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promising antitumor effects. These compounds can inhibit critical proteins involved in cancer cell proliferation and survival. Notably, they have demonstrated inhibitory potency against various kinases such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, which are crucial for cell cycle regulation and tumor growth .

Table 1: Antitumor Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Target Kinase
This compound0.004 - 0.046CDK2, Aurora B
Optimized derivative<0.001MSK1

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance this activity. For instance, compounds with chlorine or methyl groups at certain positions on the aromatic ring have shown increased efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundActivity AgainstMechanism of Action
This compoundE. coli, Pseudomonas aeruginosaDisruption of bacterial cell wall
Chlorinated derivativesEnhanced activityIncreased membrane permeability

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to increased susceptibility to other antibiotics.
  • Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of imidazo[1,2-a]pyridine derivatives including this compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIOTRWBFOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678892
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-67-2
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 3
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 5
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.